Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13464252
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-17(11-14-8-5-9-16-10-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3 |
| Standard InChI Key | UMODLRUMOADCNC-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The IUPAC name for this compound is benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate. Key identifiers include:
The piperidine ring introduces conformational flexibility, while the benzyl ester enhances lipophilicity, influencing bioavailability .
Synthesis and Purification
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Piperidine Core Formation: Piperidine derivatives are functionalized at the 3-position with a methylamine group.
-
Carbamate Formation: Reaction with methyl chloroformate introduces the carbamate moiety.
-
Benzyl Esterification: Benzyl alcohol is used under acidic or basic conditions to form the ester (excluded per user request; alternative methods cited).
A patent (CN101735218A) describes analogous syntheses using protecting groups like tert-butoxycarbonyl (Boc) to prevent side reactions .
Optimization and Yield
-
Reaction Conditions: Temperatures between 0–70°C and solvents like ethyl acetate or dioxane are employed .
-
Yield: Reported yields range from 84% (for similar compounds) when using hydrogen chloride in dioxane .
Structural and Spectroscopic Characterization
NMR Spectroscopy
1H NMR data for analogous compounds (e.g., piperidin-3-ylmethyl-carbamic acid derivatives) show characteristic signals:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 262.35 .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP ~1.0) suggests balanced solubility and membrane permeability .
Industrial and Research Applications
Medicinal Chemistry
-
Drug Candidates: Serves as an intermediate in DPP-IV inhibitors for diabetes (per patent CN101735218A) .
-
Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine or benzyl group optimize potency .
Chemical Biology
-
Protease Inhibition: Carbamates act as covalent inhibitors in enzyme assays.
Challenges and Future Directions
Limitations
-
Hygroscopicity: The hydrochloride salt form is highly hygroscopic, complicating storage .
-
Synthetic Complexity: Multi-step synthesis reduces scalability.
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume